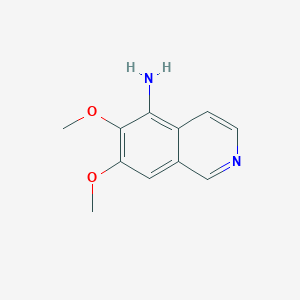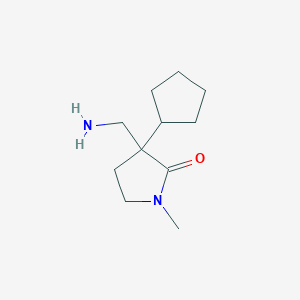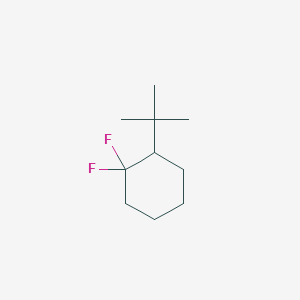
2-Tert-butyl-1,1-difluorocyclohexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-1,1-difluorocyclohexane is an organic compound characterized by a cyclohexane ring substituted with a tert-butyl group and two fluorine atoms at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1,1-difluorocyclohexane typically involves the fluorination of a cyclohexane derivative. One common method includes the reaction of 2-tert-butylcyclohexanone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions. The reaction is carried out in an inert atmosphere, often using anhydrous solvents to prevent moisture interference.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the implementation of efficient purification techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-1,1-difluorocyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium iodide in acetone can be used to replace fluorine atoms with iodine.
Oxidation: Strong oxidizing agents like potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride can be employed to reduce the compound.
Major Products Formed
Substitution: Products with different substituents replacing the fluorine atoms.
Oxidation: Oxidized derivatives of the cyclohexane ring.
Reduction: Reduced forms of the original compound.
Applications De Recherche Scientifique
2-Tert-butyl-1,1-difluorocyclohexane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex fluorinated organic compounds.
Biology: Studied for its potential interactions with biological molecules due to the presence of fluorine atoms.
Medicine: Investigated for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-tert-butyl-1,1-difluorocyclohexane involves its interaction with molecular targets through the fluorine atoms. These interactions can influence the compound’s reactivity and stability. The presence of the tert-butyl group also contributes to the compound’s steric properties, affecting its behavior in chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-tert-butyl-1-methylcyclohexane: Similar in structure but with a methyl group instead of fluorine atoms.
1,1-difluorocyclohexane: Lacks the tert-butyl group, making it less sterically hindered.
2-tert-butylcyclohexanone: Precursor in the synthesis of 2-tert-butyl-1,1-difluorocyclohexane.
Uniqueness
This compound is unique due to the combination of the bulky tert-butyl group and the electronegative fluorine atoms. This combination imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H18F2 |
|---|---|
Poids moléculaire |
176.25 g/mol |
Nom IUPAC |
2-tert-butyl-1,1-difluorocyclohexane |
InChI |
InChI=1S/C10H18F2/c1-9(2,3)8-6-4-5-7-10(8,11)12/h8H,4-7H2,1-3H3 |
Clé InChI |
WXDNQBHKEDTAPX-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CCCCC1(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(Propan-2-yl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13202584.png)

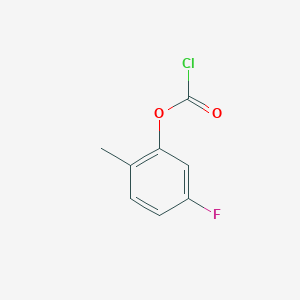
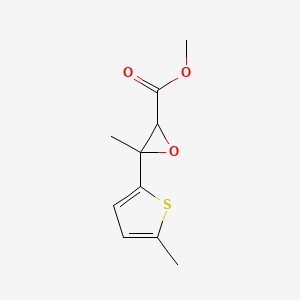
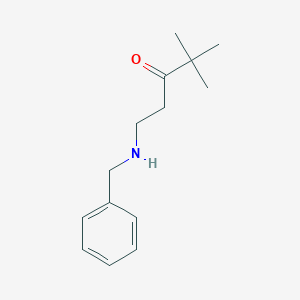
![1-Methyl-1H-pyrazolo[4,3-B]pyridine-6-carbaldehyde](/img/structure/B13202603.png)
![2-chloro-N-methyl-N-[(1-phenyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B13202625.png)
